Cas no 1807123-02-9 (3,4-Bis(trifluoromethyl)-2-methylbenzamide)

3,4-Bis(trifluoromethyl)-2-methylbenzamide is a fluorinated aromatic amide compound characterized by its trifluoromethyl and methyl substituents on the benzene ring. The presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound’s high purity and well-defined chemical properties ensure consistent performance in reactions such as cross-coupling or nucleophilic substitutions. Suitable for research and industrial applications, it offers a versatile building block for synthesizing complex molecules with tailored functionalities.
3,4-Bis(trifluoromethyl)-2-methylbenzamide structure
1807123-02-9 structure
商品名:3,4-Bis(trifluoromethyl)-2-methylbenzamide
CAS番号:1807123-02-9
MF:C10H7F6NO
メガワット:271.159103631973
CID:5008784

3,4-Bis(trifluoromethyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(trifluoromethyl)-2-methylbenzamide
    • インチ: 1S/C10H7F6NO/c1-4-5(8(17)18)2-3-6(9(11,12)13)7(4)10(14,15)16/h2-3H,1H3,(H2,17,18)
    • InChIKey: IHSYNEOZEQMRRH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C(N)=O)C=1C)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 323
  • トポロジー分子極性表面積: 43.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3,4-Bis(trifluoromethyl)-2-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010004455-1g
3,4-Bis(trifluoromethyl)-2-methylbenzamide
1807123-02-9 97%
1g
1,564.50 USD 2021-07-06

3,4-Bis(trifluoromethyl)-2-methylbenzamide 関連文献

3,4-Bis(trifluoromethyl)-2-methylbenzamideに関する追加情報

3,4-Bis(trifluoromethyl)-2-methylbenzamide: A Comprehensive Overview

The compound 3,4-Bis(trifluoromethyl)-2-methylbenzamide (CAS No. 1807123-02-9) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with two trifluoromethyl groups at the 3 and 4 positions and a methyl group at the 2 position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.

Recent studies have highlighted the importance of trifluoromethyl-substituted aromatic compounds in modern organic chemistry. The trifluoromethyl group is known for its strong electron-withdrawing effect, which significantly influences the reactivity and stability of the parent molecule. In the case of 3,4-Bis(trifluoromethyl)-2-methylbenzamide, this effect is further amplified due to the dual substitution at the ortho positions relative to the amide group. This unique electronic environment has been shown to enhance the compound's ability to participate in various chemical transformations, including nucleophilic aromatic substitutions and cross-coupling reactions.

The synthesis of 3,4-Bis(trifluoromethyl)-2-methylbenzamide typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by subsequent functionalization to introduce the trifluoromethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.

In terms of applications, 3,4-Bis(trifluoromethyl)-2-methylbenzamide has found utility in several areas. In materials science, it serves as a precursor for advanced polymers and high-performance coatings due to its excellent thermal stability and chemical resistance. In pharmacology, researchers have explored its potential as a lead compound for drug development, particularly in targeting specific protein kinases involved in cancer progression.

Moreover, the compound's ability to act as an effective ligand in metal-catalyzed reactions has made it a valuable tool in organometallic chemistry. Recent studies have demonstrated its role in facilitating enantioselective reactions, which are critical for producing chiral pharmaceuticals with high enantiomeric excess.

From an environmental standpoint, 3,4-Bis(trifluoromethyl)-2-methylbenzamide exhibits low toxicity and minimal bioaccumulation potential, making it suitable for use in industrial settings where environmental safety is a concern. Its stability under standard storage conditions also contributes to its desirability as a raw material in various manufacturing processes.

In conclusion, 3,4-Bis(trifluoromethyl)-2-methylbenzamide (CAS No. 1807123-02-9) stands out as a versatile and innovative compound with broad applicability across multiple disciplines. Its unique structural features and favorable chemical properties continue to drive research into new synthetic methodologies and expanded application domains. As scientific understanding of this compound deepens, it is anticipated that its role in advancing technological and medical frontiers will become even more pronounced.

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